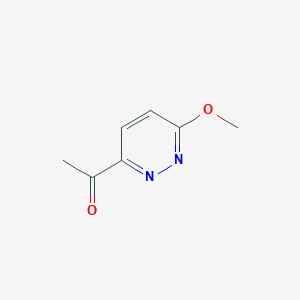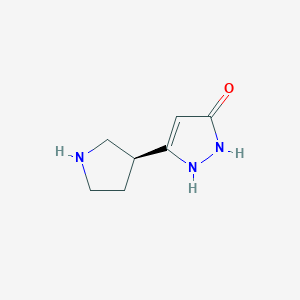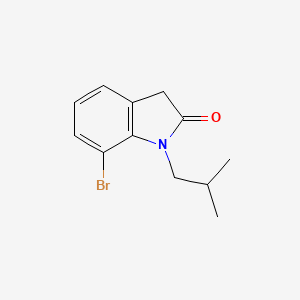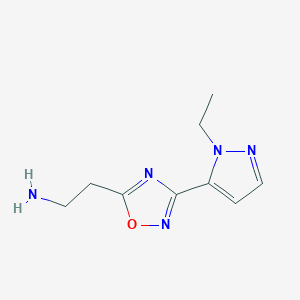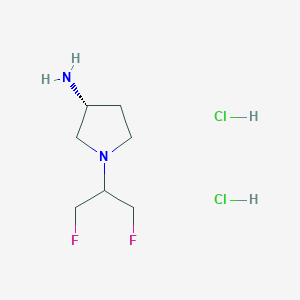![molecular formula C13H12N4O B15054913 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be dealkylated and subsequently oxidized to form reactive iminoquinone intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Condensation: The synthesis itself involves a condensation reaction between enaminonitriles and benzohydrazides.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine include other triazolopyridines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific interactions with molecular targets and its diverse range of applications in medicinal and material sciences.
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-9(3-5-11)13-15-12-8-10(14)6-7-17(12)16-13/h2-8H,14H2,1H3 |
Clé InChI |
JXYULQLVSWTENT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
![4-(Benzo[d]thiazol-2-yl)butanenitrile](/img/structure/B15054839.png)
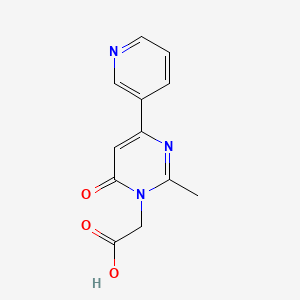
![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
